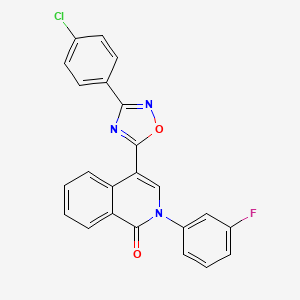

4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

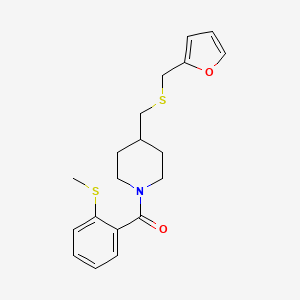

The compound "4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features, which include an isoquinoline moiety, a chlorophenyl group, a fluorophenyl group, and an oxadiazole ring. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and methodologies that could be relevant to its synthesis and analysis.

Synthesis Analysis

The synthesis of related compounds involves various methodologies that could be adapted for the synthesis of the target compound. For instance, the use of ultrasound irradiation in aqueous acetic acid solution has been shown to be a benign and efficient method for synthesizing substituted dihydroisoxazolines, as demonstrated in the synthesis of 5-(2-chloroquinolin-3-yl)-3-phenyl-4,5-dihydroisoxazoline . Additionally, palladium-catalyzed amination, accelerated by microwave irradiation and facilitated by BINAP, has been employed in the synthesis of various 1,3-disubstituted isoquinolines . These methods could potentially be adapted for the amination step in the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively studied using techniques such as X-ray crystallography, NMR, IR spectroscopy, and computational methods like density functional theory (DFT) . These studies provide detailed information on the geometry, electronic structure, and intermolecular interactions of the molecules, which are crucial for understanding the properties and reactivity of the target compound.

Chemical Reactions Analysis

The chemical reactivity of compounds containing isoquinoline and related moieties can be influenced by the presence of substituents such as chloro and fluoro groups. For example, the presence of chloro substituents has been shown to enable a broad spectrum of halogen-mediated weak interactions, which can affect the reactivity and crystal packing of the compounds . The electronic effects of these substituents can also be analyzed using local reactivity descriptors to predict chemically reactive sites within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related compounds. For instance, the antidepressant activity of 5-aryl-tetrahydroimidazo[2,1-a]isoquinolin-5-ols, particularly those with chloro and fluoro substituents, suggests that the target compound may also exhibit biological activity . The supramolecular features, such as hydrogen bonding and weak interactions, play a significant role in the stability and properties of these compounds . Computational studies, including DFT and NBO analysis, can provide insights into the stability and electronic properties of the target compound, which are important for understanding its behavior in various environments.

Applications De Recherche Scientifique

Antimicrobial and Anticancer Potential

A significant body of research has been dedicated to exploring the antimicrobial and anticancer activities of compounds structurally related to 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one. For instance, compounds with the quinazoline and oxadiazole moieties have been synthesized and shown to exhibit promising anti-inflammatory, analgesic, antibacterial, antioxidant, and anticancer activities. These studies suggest that such compounds could serve as lead molecules for the development of new therapeutic agents targeting various diseases, including infections and cancer (Farag et al., 2012; S.V et al., 2019; Desai et al., 2007).

Material Science Applications

In addition to pharmacological applications, compounds featuring the oxadiazole ring have been explored for their potential in material science, particularly in the creation of novel polymers and photochromic systems. These studies have focused on synthesizing heterocyclic polyethers containing oxadiazole and phenylquinoxaline rings, which exhibit remarkable solubility, thermal stability, and fluorescence properties. Such materials could have significant applications in the development of optoelectronic devices and fluorescent materials (Hamciuc et al., 2001; Yang et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13ClFN3O2/c24-15-10-8-14(9-11-15)21-26-22(30-27-21)20-13-28(17-5-3-4-16(25)12-17)23(29)19-7-2-1-6-18(19)20/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBUFWHXJVVDYLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC(=CC=C3)F)C4=NC(=NO4)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,5-Diethyl-1-methylpyrazol-4-yl)sulfonylamino]-2-propan-2-yloxybenzoic acid](/img/structure/B2540152.png)

![4-(1-Ethylbenzimidazol-2-yl)-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2540153.png)

![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2540154.png)

![N-(3-chlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2540160.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2540162.png)

![Ethyl 3-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B2540166.png)

![2-butylsulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2540174.png)